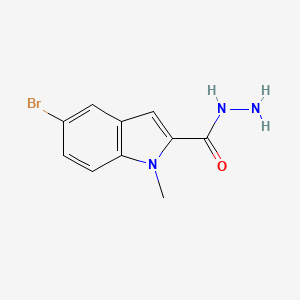

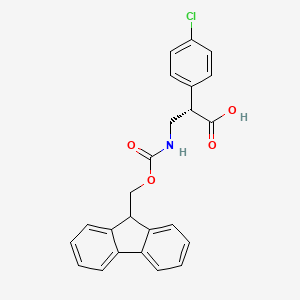

5-bromo-1-methyl-1H-indole-2-carbohydrazide

概要

説明

5-Bromo-1-methyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C10H10BrN3O and a molecular weight of 268.11 . It is a solid substance that is stored at ambient temperature .

Molecular Structure Analysis

The molecular structure of 5-bromo-1-methyl-1H-indole-2-carbohydrazide can be determined by various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) .科学的研究の応用

Structural Analysis and Supramolecular Chemistry

The crystal structure of molecules related to 5-bromo-1-methyl-1H-indole-2-carbohydrazide has been extensively studied, revealing intricate details about their planarity and molecular interactions. For instance, a study on a similar molecule showed that the indole ring is almost planar, and the supramolecular dimers formed in the crystal are consolidated into a three-dimensional architecture through hydrogen bonds and π–π interactions, highlighting its potential in crystallography and molecular engineering (Errossafi et al., 2015).

Synthesis of Novel Compounds and Quantum Mechanical Calculations

Derivatives of 5-methyl-1H-indole-2-carbohydrazide, a compound structurally similar to 5-bromo-1-methyl-1H-indole-2-carbohydrazide, have been synthesized and characterized, providing insights into molecular properties and behaviors through NMR spectra and quantum mechanical calculations (Kaynak et al., 2005).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of compounds derived from 5-bromo-1H-indole-2-carbohydrazide have been evaluated, showing potential pharmaceutical applications. New heterocyclic compounds based on derivatives including 1H-indole-2,3-dione have shown high antibacterial activity against various strains of bacteria and fungi, demonstrating the compound's significance in developing novel antimicrobial agents (Mageed et al., 2021).

Hirshfeld Surface Analysis and DFT Studies

The compound's crystal structure, Hirshfeld surface, and DFT analysis offer deep insights into its molecular interactions and electronic properties. A study on a related compound showcased the significance of such analyses in understanding the molecular and electronic structure, which is vital for its application in various scientific fields (Barakat et al., 2017).

Antioxidant and Anticholinesterase Properties

Compounds synthesized from indole-2-carbohydrazides have shown promising results in antioxidant assays and acetylcholinesterase inhibition assays, indicating their potential in treating neurodegenerative diseases and exploring their role as potent antioxidants (Bingul et al., 2019).

作用機序

5-Bromo-1-methyl-1H-indole-2-carbohydrazide and its derivatives have been studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . A molecular docking study revealed that these compounds had the best binding energies against the VEGFR TK domain . These compounds inhibited cell proliferation in three human cancer cell lines tested, with one derivative being the most potent against Hep G2 hepatocellular carcinoma cells . This compound inhibited VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .

Safety and Hazards

5-Bromo-1-methyl-1H-indole-2-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing . It is also advised to avoid ingestion, inhalation, and dust formation .

将来の方向性

The future directions for the research and development of 5-bromo-1-methyl-1H-indole-2-carbohydrazide and its derivatives could involve further exploration of their potential as inhibitors of VEGFR-2 tyrosine kinase, as well as their anticancer properties . Further studies could also investigate their absorption levels, potential inhibition of cytochrome P450, and hepatotoxicity .

特性

IUPAC Name |

5-bromo-1-methylindole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUJQUHHFIUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-1H-indole-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

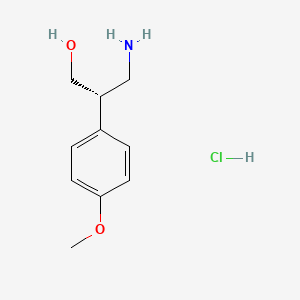

![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)

![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)

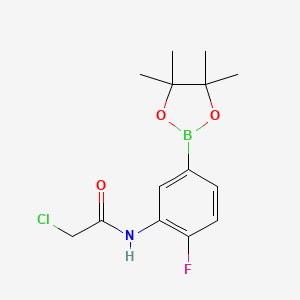

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)

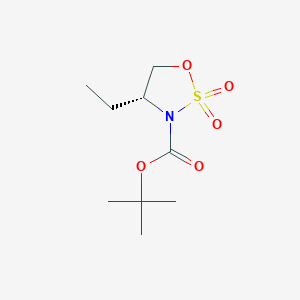

![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)